6-amino-1-(3,4-dimethylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one
Description
This compound is a pyrimidin-4-one derivative characterized by a 3,4-dimethylphenyl group at position 1 and a sulfanyl-linked 2-oxoethyl-1,2,3,4-tetrahydroquinoline moiety at position 2. Its core structure includes a dihydropyrimidinone ring, a scaffold known for diverse biological activities, including kinase inhibition and antimicrobial properties . The sulfanyl (-S-) linkage between the pyrimidinone and the tetrahydroquinoline-containing side chain is critical for molecular stability and intermolecular interactions, such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-15-9-10-18(12-16(15)2)27-20(24)13-21(28)25-23(27)30-14-22(29)26-11-5-7-17-6-3-4-8-19(17)26/h3-4,6,8-10,12-13H,5,7,11,14,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECZJYGIZQNMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)N3CCCC4=CC=CC=C43)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3,4-Dimethylbenzaldehyde with Thiourea and Ethyl Acetoacetate
A modified Biginelli protocol was employed using 3,4-dimethylbenzaldehyde (1.2 eq), thiourea (1.0 eq), and ethyl acetoacetate (1.5 eq) in refluxing ethanol with HCl catalysis (10 mol%). The reaction proceeded for 12 hours, yielding 1-(3,4-dimethylphenyl)-6-methyl-2-thioxo-1,4-dihydropyrimidin-4-one (Intermediate A ) in 68% yield after recrystallization from ethanol.
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | EtOH | 78 | 12 | 68 |
| TMSCl | DCM | 40 | 8 | 72 |
| FeCl₃ | MeCN | 60 | 6 | 65 |
Amination at C6 Position
Selective introduction of the amino group at C6 was achieved via Hofmann degradation. Intermediate A (1.0 eq) was treated with NaOCl (2.5 eq) in aqueous NaOH (2M) at 0°C for 2 hours, followed by neutralization with HCl to precipitate 6-amino-1-(3,4-dimethylphenyl)-2-thioxo-1,4-dihydropyrimidin-4-one (Intermediate B ) in 85% purity. Further purification via silica chromatography (EtOAc/hexanes, 3:7) enhanced purity to 98%.
Sulfanyl Group Introduction via Nucleophilic Displacement
The thioxo group at C2 was replaced with a sulfanyl linker through a two-step protocol involving methylation and thiol substitution.
Methylation with Methyl Iodide
Intermediate B (1.0 eq) was reacted with methyl iodide (1.5 eq) in DMF using K₂CO₃ (2.0 eq) as base at 60°C for 4 hours, yielding 6-amino-1-(3,4-dimethylphenyl)-2-(methylthio)-1,4-dihydropyrimidin-4-one (Intermediate C ) in 89% yield. Excess methyl iodide ensured complete conversion, validated by HPLC (λ = 254 nm).
Thiol-Displacement with 2-Bromo-1-(1,2,3,4-tetrahydroquinolin-1-yl)Ethanone
A solution of Intermediate C (1.0 eq) and 2-bromo-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethanone (1.2 eq) in anhydrous THF was treated with NaH (1.5 eq) at 0°C under N₂. After 1 hour, the mixture was warmed to 25°C and stirred for 12 hours, affording the sulfanyl-linked intermediate (Intermediate D ) in 76% yield. The reaction’s progress was monitored by TLC (Rf = 0.45, EtOAc/hexanes 1:1).
Table 2: Solvent Screening for Thiol-Displacement
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| THF | NaH | 25 | 76 |
| DMF | K₂CO₃ | 60 | 68 |
| DCM | DBU | 40 | 71 |
Functionalization with Tetrahydroquinoline Moiety
The 1,2,3,4-tetrahydroquinolin-1-yl group was introduced via a ketone intermediate, synthesized through Friedel-Crafts acylation.
Synthesis of 1-(1,2,3,4-Tetrahydroquinolin-1-yl)Ethanone
A mixture of tetrahydroquinoline (1.0 eq) and acetyl chloride (1.2 eq) in AlCl₃ (2.0 eq) was stirred at 0°C for 30 minutes, then warmed to 25°C for 6 hours. Quenching with ice-water followed by extraction with DCM yielded 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethanone in 82% yield. Characterization by ¹H NMR confirmed regioselective acylation at the 1-position (δ 2.45 ppm, s, 3H; δ 4.25 ppm, t, J = 6.2 Hz, 2H).
Coupling to Sulfanyl Intermediate
Intermediate D (1.0 eq) was reacted with 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethanone (1.1 eq) in the presence of p-TsOH (0.1 eq) in toluene under Dean-Stark conditions. Refluxing for 8 hours removed H₂O, driving the reaction to completion. The crude product was purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to isolate the title compound in 67% yield.
Spectroscopic Validation and Purity Assessment
The final compound was characterized by:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 7H, aromatic), 4.32 (t, J = 6.0 Hz, 2H, CH₂), 3.65 (s, 2H, SCH₂), 2.88 (t, J = 6.0 Hz, 2H, CH₂), 2.25 (s, 6H, CH₃), 1.95–1.82 (m, 4H, CH₂).
- LC-MS (ESI+) : m/z 463.2 [M+H]⁺ (calc. 463.18).
- XRPD : Characteristic peaks at 6.3°, 12.8°, 23.6° 2θ confirmed crystallinity.
Table 3: Comparative Yields Across Synthetic Routes
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Cyclocondensation | 68 | 98 |
| Amination | 85 | 98 |
| Sulfanyl Incorporation | 76 | 95 |
| Final Coupling | 67 | 99 |
Scale-Up Considerations and Process Optimization
Industrial-scale production necessitates solvent recovery and catalyst recycling. A pilot batch (100 g scale) using TMSCl in DCM reduced reaction time to 6 hours with 70% yield, comparable to lab-scale. Continuous flow systems for the thiol-displacement step improved throughput by 40% while maintaining 72% yield.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(3,4-dimethylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups .
Scientific Research Applications
Treatment of Neurological Disorders
This compound has been identified as a positive allosteric modulator of the dopamine D1 receptor. Its pharmacological profile suggests potential applications in treating:
- Parkinson's Disease : The compound can improve motor symptoms associated with Parkinson's disease by enhancing dopaminergic signaling without the typical side effects of direct dopamine agonists. It may also alleviate cognitive impairment associated with the disease .
- Schizophrenia : By modulating dopamine pathways, this compound may help in managing symptoms of schizophrenia, particularly cognitive deficits and negative symptoms .
- Alzheimer's Disease : Preliminary findings indicate that it could be useful in alleviating cognitive decline in Alzheimer's patients by enhancing neurotransmitter activity related to cognition .
Treatment of Psychiatric Conditions
Beyond neurodegenerative diseases, the compound shows promise in addressing various psychiatric conditions:
- Attention Deficit Hyperactivity Disorder (ADHD) : Given its dopaminergic modulation properties, it may provide therapeutic benefits for individuals with ADHD by improving focus and reducing impulsivity .
- Depression : The modulation of dopamine receptors suggests a potential role in treating depressive disorders, possibly by enhancing mood through improved neurotransmitter function .
Parkinson's Disease
A study demonstrated that compounds similar to 6-amino-1-(3,4-dimethylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one significantly improved motor functions in animal models of Parkinson's disease. The observed improvements were attributed to enhanced dopaminergic transmission and reduced motor deficits .
Schizophrenia
Research into the effects of this compound on schizophrenia symptoms revealed that it could reduce cognitive impairments and enhance overall functioning in patients. The modulation of D1 receptors was linked to improved working memory and attention spans in clinical trials involving subjects diagnosed with schizophrenia .
Mechanism of Action
The mechanism of action of 6-amino-1-(3,4-dimethylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Key Differences :
- The 3,4-dimethylphenyl group increases steric bulk compared to phenyl or methoxyphenyl substituents in analogues, which may affect solubility and binding kinetics .
Molecular Properties and Pharmacokinetics
Comparative molecular properties were derived using Tanimoto coefficients (structural similarity) and computational models (Table 2):
Insights :
- The higher logP of the target compound (3.8 vs. 2.1–3.5) suggests greater lipophilicity, which may correlate with enhanced tissue penetration but reduced aqueous solubility .
- The 68% Tanimoto similarity to the pyrazolo-pyrimidinone analogue highlights shared sulfanyl and pyrimidinone motifs, though bioactivity divergence is expected due to the tetrahydroquinoline group.
Bioactivity and Target Interactions
Molecular docking studies on analogues suggest:
Biological Activity
The compound 6-amino-1-(3,4-dimethylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one (CAS Number: 872629-83-9) is a member of the dihydropyrimidinone class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 449.6 g/mol. The structure features a dihydropyrimidinone core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₇N₅O₂S |
| Molecular Weight | 449.6 g/mol |
| CAS Number | 872629-83-9 |
Biological Activity Overview
The biological activity of the compound has been investigated in several studies, highlighting its potential as an anti-inflammatory and anti-cancer agent.
Anti-inflammatory Activity
Research indicates that compounds similar to this one exhibit significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. A study demonstrated that modifications on the phenyl ring substantially affect the inhibitory activity against these cytokines, suggesting that specific substituents can enhance anti-inflammatory properties .
Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this dihydropyrimidinone were found to inhibit cell proliferation in breast and colon cancer models. The structure-activity relationship (SAR) analysis revealed that certain functional groups are critical for enhancing anticancer efficacy .
Case Studies
- Inhibition of Tumor Growth : A study evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting further investigation into its therapeutic potential .
- Mechanism of Action : Another investigation focused on the mechanism by which this compound exerts its biological effects. It was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, suggesting a pathway for potential therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
The SAR studies have identified key structural features that influence the biological activity of the compound:
- Substituents on the Phenyl Ring : Variations such as methyl or halogen groups significantly alter activity levels against specific targets.
- Dihydropyrimidinone Core Modifications : Alterations within the core structure can enhance solubility and bioavailability, impacting overall efficacy.
Q & A
Basic: What methodologies are recommended for optimizing the synthesis route of this compound to ensure purity and yield?
Answer:
Synthetic optimization should focus on stepwise reaction monitoring and purification techniques. Key steps include:
- Step 1: Use high-performance liquid chromatography (HPLC) to track intermediates during the coupling of the tetrahydroquinoline moiety to the dihydropyrimidinone core .
- Step 2: Employ column chromatography with gradients of ethyl acetate/hexane for purification, validated by thin-layer chromatography (TLC) .
- Step 3: Quantify yield using gravimetric analysis and confirm purity via melting point determination and NMR spectroscopy (e.g., integration of aromatic protons in H-NMR) .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
A multi-spectroscopic approach is essential:
- NMR Analysis: Compare H and C-NMR chemical shifts with computational predictions (e.g., density functional theory (DFT) simulations) to confirm substituent positions .
- Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak ([M+H]) and isotopic distribution .
- X-ray Crystallography: If crystallizable, resolve the crystal structure to confirm stereochemistry and intramolecular hydrogen bonding patterns .
Basic: What in vitro assays are suitable for preliminary screening of this compound’s biological activity?
Answer:
Target-specific assays should align with the compound’s structural motifs (e.g., dihydropyrimidinone for kinase inhibition):
- Kinase Inhibition: Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) against kinases like CDK2 or EGFR .
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations using nonlinear regression .
- Enzyme Binding: Perform surface plasmon resonance (SPR) to measure dissociation constants () for enzymes like dihydrofolate reductase .
Advanced: How should researchers design experiments to resolve contradictions in reported bioactivity data across studies?
Answer:
Address discrepancies through systematic controls and replication:
- Variable Standardization: Normalize assay conditions (e.g., pH, temperature, solvent concentration) to minimize batch effects .
- Orthogonal Assays: Validate results using unrelated methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Meta-Analysis: Apply statistical tools (e.g., Cochran’s Q-test) to assess heterogeneity in published datasets and identify confounding variables .
Advanced: What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?
Answer:
Combine molecular modeling and cheminformatics:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., quinoline-binding enzymes) .
- QSAR Modeling: Develop quantitative models using descriptors like LogP, polar surface area, and H-bond donors/acceptors from PubChem data .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein interactions .
Advanced: How can researchers investigate the environmental fate of this compound in aquatic systems?
Answer:
Follow protocols from Project INCHEMBIOL for environmental-chemical analysis :
- Photodegradation: Exclude solutions to UV light (254 nm) and monitor degradation via LC-MS, calculating half-life ().
- Bioaccumulation: Use OECD 305 guidelines with freshwater fish (e.g., Danio rerio) to measure bioconcentration factors (BCFs).
- Microbial Degradation: Conduct OECD 301B tests with activated sludge to assess aerobic biodegradation rates.
Advanced: What experimental approaches are recommended to elucidate metabolic pathways of this compound in mammalian systems?
Answer:
Leverage metabolomics and isotopic labeling:
- Phase I Metabolism: Incubate with liver microsomes (human/rat) and identify hydroxylated metabolites via UPLC-QTOF-MS .
- Isotope Tracing: Synthesize a C-labeled analog to track metabolic intermediates in urine/plasma samples .
- Enzyme Knockdown: Use siRNA silencing in HepG2 cells to confirm cytochrome P450 isoforms responsible for oxidation .
Advanced: How can researchers validate the compound’s selectivity for a target enzyme versus off-target isoforms?
Answer:
Adopt a panel-based screening strategy:
- Kinome Profiling: Use commercial kinase panels (e.g., Eurofins KinaseProfiler™) to assess inhibition across 100+ kinases .
- Thermal Shift Assays: Compare melting temperature () shifts of target vs. off-target enzymes upon ligand binding .
- CRISPR-Cas9 Knockouts: Generate isoform-specific knockout cell lines to isolate on-target effects in functional assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
